molecular formula C8H9Br2NO B15157741 2,4-Dibromo-6-methoxy-3-methylaniline

2,4-Dibromo-6-methoxy-3-methylaniline

Cat. No.: B15157741
M. Wt: 294.97 g/mol
InChI Key: FJDWLEQMNBUAFN-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methoxy-3-methylaniline is an organic compound with the molecular formula C8H9Br2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methoxy-3-methylaniline typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, such as 3-methylaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: Bromine is introduced to the compound at the 2 and 4 positions.

    Methoxylation: Finally, a methoxy group is introduced at the 6 position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-methoxy-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dibromo-6-methoxy-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methoxy-3-methylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atoms and methoxy group can influence the compound’s reactivity and binding affinity to molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-methoxy-3-methylaniline is unique due to the presence of both bromine atoms and the methoxy group, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

2,4-dibromo-6-methoxy-3-methylaniline

InChI

InChI=1S/C8H9Br2NO/c1-4-5(9)3-6(12-2)8(11)7(4)10/h3H,11H2,1-2H3

InChI Key

FJDWLEQMNBUAFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)N)OC)Br

Origin of Product

United States

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